molecular formula C22H20F3N3O5 B2515040 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941930-69-4

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2515040
CAS No.: 941930-69-4
M. Wt: 463.413
InChI Key: VTUGZFBSOFICOJ-UHFFFAOYSA-N
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Description

This compound (CAS: 899968-04-8) features a pyridazinone core substituted at the 3-position with a 3,4,5-trimethoxyphenyl group and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₂H₂₀F₃N₃O₅, with a molecular weight of 463.4 g/mol . The trimethoxyphenyl moiety enhances lipophilicity, which may influence membrane permeability and receptor binding.

Properties

IUPAC Name

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O5/c1-31-17-9-13(10-18(32-2)21(17)33-3)16-7-8-20(30)28(27-16)12-19(29)26-15-6-4-5-14(11-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUGZFBSOFICOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative that has attracted considerable attention due to its diverse biological activities, particularly its role in inhibiting inflammatory pathways and cancer cell proliferation. This compound's unique structure contributes to its potential therapeutic applications, making it a subject of ongoing research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H20F3N3O5C_{20}H_{20}F_{3}N_{3}O_{5}, with a molecular weight of approximately 443.39 g/mol. The compound features a pyridazinone core substituted with a trifluoromethyl group and a trimethoxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H20F3N3O5C_{20}H_{20}F_{3}N_{3}O_{5}
Molecular Weight443.39 g/mol
CAS Number899968-16-2

The primary biological activity of this compound is attributed to its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a crucial transcription factor involved in regulating immune responses and inflammation. The compound binds to the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and other downstream targets involved in inflammation and cell survival.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that the compound can effectively reduce the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages.

Anticancer Properties

The compound has shown promising results in various cancer cell lines, including breast, lung, and pancreatic cancers. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in these cancer cells. For instance, studies have reported IC50 values ranging from 10 to 30 µM against different cancer types, indicating potent anticancer activity .

Comparison with Other Compounds

When compared to other known inhibitors such as colchicine and podophyllotoxin, this pyridazinone derivative demonstrates a more selective inhibition profile targeting NF-κB activation specifically rather than general cytotoxicity.

CompoundMechanism of ActionIC50 (µM)
2-(6-oxo...acetamideNF-κB Inhibition10 - 30
ColchicineTubulin Polymerization Inhibition0.5 - 5
PodophyllotoxinTopoisomerase II Inhibition0.1 - 1

Case Studies

Recent studies have highlighted the effectiveness of this compound in animal models. For example, one study demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer . Another investigation focused on its anti-inflammatory effects showed that treatment led to a marked decrease in paw edema in carrageenan-induced inflammation models.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyridazine could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties
The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis and death. This property is particularly beneficial in developing new antibiotics amid rising antibiotic resistance .

Pharmacology

Enzyme Inhibition
This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects
Preliminary studies indicate that this compound may provide neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's. The compound appears to reduce oxidative stress and improve cognitive function in animal models .

Material Science

Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Researchers are exploring its incorporation into polymer matrices for applications in coatings and composites.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives demonstrated that modifications at the N-acetamide position significantly enhanced anticancer activity against human breast cancer cell lines. The specific derivative containing the trifluoromethyl group exhibited IC50 values lower than standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Antimicrobial Activity

In a comparative study of various pyridazine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other pyridazinone derivatives and acetamide-containing molecules. Key comparisons include:

Structural and Molecular Comparisons

Compound Name (CAS) Pyridazinone Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (899968-04-8) 3,4,5-Trimethoxyphenyl 3-(Trifluoromethyl)phenyl C₂₂H₂₀F₃N₃O₅ 463.4 High lipophilicity due to methoxy groups; trifluoromethyl enhances stability
2-(6-Oxo-3-phenylpyridazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (898132-80-4) Phenyl 2-(Trifluoromethyl)phenyl C₁₉H₁₄F₃N₃O₂ 389.3 Simpler structure; lacks methoxy groups, possibly reduced lipophilicity
2-(6-Oxo-3-phenylpyridazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (898189-76-9) Phenyl Pyridin-3-ylmethyl C₁₈H₁₆N₄O₂ 336.3 Basic pyridine group may improve solubility; lower molecular weight
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide (1246073-22-2) 2-Fluoro-4-methoxyphenyl 3,4,5-Trifluorophenyl C₁₉H₁₃F₄N₃O₃ 407.3 Fluorine atoms enhance electronegativity; compact structure
Methyl-N-[2-(6-oxo-3-p-tolylpyridazin-1-yl)acetamide] alkanoates (Unspecified CAS) p-Tolyl (4-methylphenyl) Methyl alkanoate ester Varies Varies Ester derivatives; likely lower metabolic stability compared to acetamides

Key Observations

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity compared to phenyl or p-tolyl analogs . Methoxy groups may enhance π-π stacking in receptor binding. Trifluoromethyl groups (in positions 2 or 3 on the phenyl ring) improve metabolic resistance but may reduce solubility .

Molecular Weight and Solubility :

  • The target compound (463.4 g/mol) is heavier than analogs like (336.3 g/mol), which may affect bioavailability.
  • Pyridine-containing derivatives (e.g., ) likely have better aqueous solubility due to the basic nitrogen atom.

Synthetic Accessibility :

  • The synthesis of trimethoxyphenyl derivatives (as in the target compound) requires multi-step functionalization, whereas phenyl-substituted analogs (e.g., ) are simpler to prepare .

Research Findings (Inferred from Structural Analogues)

  • Metabolic Stability: Trifluoromethyl groups are known to reduce oxidative metabolism, as seen in FDA-approved drugs like celecoxib .

Q & A

Q. What computational tools predict metabolic pathways and potential toxic metabolites?

  • Methodology : Combine quantum mechanical calculations (e.g., DFT for reactive sites) with machine learning models (e.g., ADMET Predictor™) to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays .

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